

# Comprehensive Chemical Profiling and Analytical Applications of Amprolium-d7 Bromide Hydrobromide

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## Compound of Interest

**Compound Name:** Amprolium-d7 (bromide hydrobromide)

**Cat. No.:** B12369081

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## Executive Summary

Amprolium is a widely utilized coccidiostat in veterinary medicine, particularly in poultry farming, to control Eimeria infections. Due to strict maximum residue limits (MRLs) enforced by global regulatory bodies, precise quantification of amprolium residues in animal-derived foods (e.g., eggs, muscle tissue) is a critical food safety mandate. Amprolium-d7 bromide hydrobromide serves as the premier stable-isotope-labeled (SIL) internal standard for these assays. By leveraging deuterium labeling, analytical chemists can effectively neutralize matrix effects and ion suppression during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows, ensuring unparalleled quantitative accuracy.

## Chemical Identifiers & Structural Properties

**Amprolium-d7 (bromide hydrobromide)** is the deuterium-labeled analog of amprolium[1]. While the unlabeled parent compound is universally recognized by its CAS Registry Number, the d7-labeled standard is synthesized specifically for specialized analytical use. Consequently,

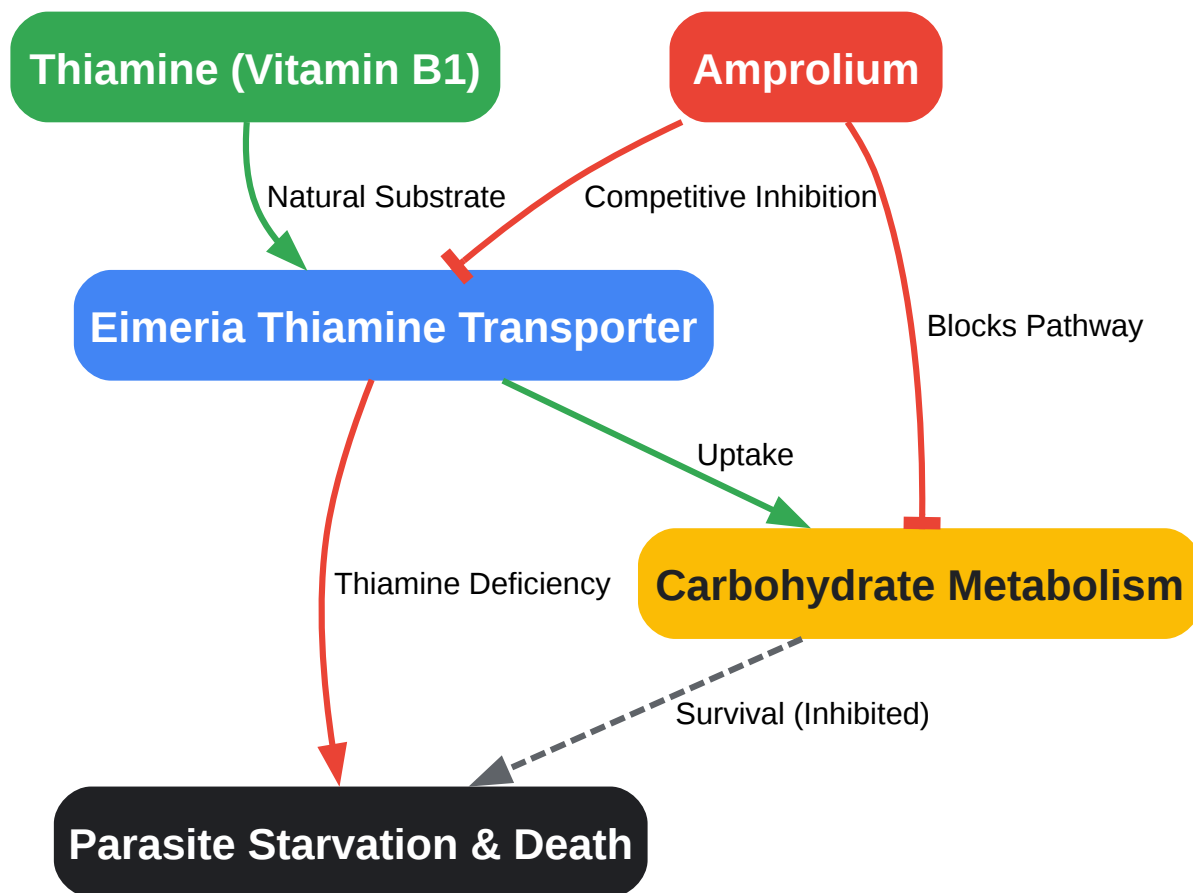
it does not possess a distinct, universally registered CAS number in major public databases, though it is commercially available through specialized reference standard manufacturers[1].

Table 1: Chemical Identifiers and Properties

| Property            | Amprolium (Unlabeled)  | Amprolium-d7 (Labeled)  |
|---------------------|--|---|
| CAS Number          | 121-25-5[1]  | Not Assigned / N/A  |
| Chemical Name       | 1-(4-Amino-2-propyl-5-pyrimidinylmethyl)-2-methylpyridinium bromide hydrobromide | 1-(4-Amino-2-propyl-5-pyrimidinylmethyl)-2-(methyl-d3)-pyridinium-d4 bromide hydrobromide             |
| Molecular Formula   | C14H20Br2N4  | C14H13D7Br2N4   |
| SMILES              | <chem>CCCC1=NC=C(C(N)=N1)C[N+]2=C(C=CC=C2C)C.Br.[Br-]</chem>                     | <chem>CCCC1=NC=C(C(N)=N1)C[N+]2=C(C([2H])=C(C([2H])=C2C([2H])([2H])[2H])[2H])[2H].Br.[Br-]</chem> [1] |
| Primary Application | Veterinary API (Coccidiostat)  | Analytical Internal Standard (LC-MS/MS, NMR)[1]   |

## Mechanistic Grounding: The Role of Amprolium

Amprolium functions as a structural analog of thiamine (Vitamin B1). Its primary mechanism of action involves the competitive inhibition of active thiamine transport mechanisms in the isolated second-generation schizonts of *Eimeria* species[1]. Because these parasites lack the ability to synthesize thiamine de novo, they are entirely dependent on exogenous uptake. By blocking the thiamine transporter, amprolium induces a fatal thiamine deficiency, disrupting carbohydrate metabolism and ultimately causing parasite starvation and death.



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Figure 1: Mechanism of Action - Competitive inhibition of thiamine transport by Amprolium.

## Analytical Superiority of Deuterium Labeling (Isotope Dilution Mass Spectrometry)

In complex biological matrices such as egg yolk, albumen, or poultry muscle, endogenous compounds frequently co-elute with target analytes during chromatographic separation. This co-elution alters the ionization efficiency of the target in the mass spectrometer's electrospray ionization (ESI) source—a phenomenon known as the "matrix effect" (typically manifesting as ion suppression)[2].

Amprolium-d7 is chemically identical to amprolium but has a mass shift of +7 Da due to the substitution of seven hydrogen atoms with deuterium on the pyridinium ring and its methyl group. Because it shares the exact physicochemical properties (extraction recovery, chromatographic retention time) as the unlabeled target, but is easily distinguishable by the mass spectrometer, it acts as a perfect self-validating internal standard[3]. The ratio of the unlabeled analyte signal to the SIL internal standard signal remains constant, automatically correcting for any matrix-induced signal fluctuations or sample loss during preparation[3].

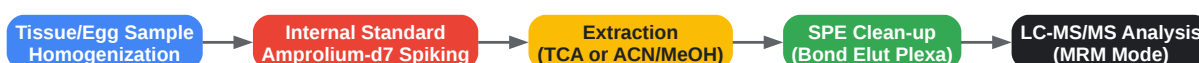
## Experimental Workflows: SPE-LC-MS/MS Protocol

The following protocol outlines a validated methodology for the extraction and quantification of amprolium residues in eggs, utilizing Amprolium-d7 as the internal standard. This workflow prioritizes robust sample clean-up to mitigate the ~40% matrix suppression typically observed in egg matrices[2].

### Step-by-Step Methodology:

- **Sample Homogenization & Spiking:** Weigh 5.0 g of homogenized egg sample into a 50 mL polypropylene centrifuge tube. Spike the sample with Amprolium-d7 internal standard solution to achieve a final matrix concentration of 10 µg/kg[2][3]. Allow to equilibrate for 10 minutes at room temperature.
- **Protein Precipitation & Extraction:** Add 10 mL of 5% trichloroacetic acid (TCA) (or an optimized mixture of ACN/MeOH containing 1% formic acid)[2][3]. Vortex vigorously at 1000 rpm for 1 minute using a Geno-Grinder or similar apparatus to precipitate proteins and extract the analytes. Centrifuge and collect 5 mL of the supernatant.
- **Solid-Phase Extraction (SPE) Clean-up:**
  - **Conditioning:** Condition a polymeric SPE cartridge (e.g., Agilent Bond Elut Plexa, 200 mg, 3 mL) with methanol, followed by LC-grade water[2].
  - **Loading:** Load the 5 mL supernatant onto the conditioned cartridge.
  - **Washing:** Wash the cartridge with water to remove polar interferences, then dry completely under vacuum.

- Elution: Elute the target analytes with 2% formic acid in acetonitrile[2].
- LC-MS/MS Analysis: Filter the eluate and inject it into a UHPLC system coupled to a triple quadrupole mass spectrometer. Utilize a HILIC or C18 column with a mobile phase gradient of water (0.1% formic acid, 5 mM ammonium acetate) and acetonitrile[2].
- Detection: Monitor the MRM transitions. For unlabeled amprolium, monitor the precursor-to-product transitions at  $m/z$  243.1  $\rightarrow$  150.1 and 94.1[2]. Monitor the corresponding +7 Da shifted transitions for the Amprolium-d7 internal standard.



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Figure 2: SPE-LC-MS/MS Workflow for Amprolium extraction and quantification.

## Quantitative Data & Method Validation

Using the SIL internal standard approach guarantees high precision and accuracy, meeting the stringent requirements of regulatory residue monitoring. The data below summarizes the expected performance of the validated SPE-LC-MS/MS protocol.

Table 2: Typical LC-MS/MS Validation Parameters for Amprolium in Eggs[2]

| Validation Parameter        | Value / Range                    | Significance  |
|-----------------------------|----------------------------------|---|
| Linearity Range             | 0 – 1000 ng/mL ( $R^2 > 0.998$ ) | Broad dynamic range for varying contamination levels.                                       |
| Limit of Detection (LOD)    | 1 ng/g (1 ppb)                   | High sensitivity for trace residue detection.   |
| Limit of Quantitation (LOQ) | 10 ng/g (10 ppb)                 | Well below standard global MRLs for poultry products.                                       |
| Matrix Effect               | ~40% Ion Suppression             | Highlights the absolute necessity of the Amprolium-d7 IS for correction.                    |
| Recovery Rates              | 70.8% – 92.2%                    | Demonstrates the efficiency of the SPE extraction protocol across 10-100 ng/g spike levels. |

## References

- WITEGA Laboratorien Berlin-Adlershof GmbH @ ChemBuyersGuide.com, Inc. Source: ChemBuyersGuide URL:[[Link](#)]
- Multi-residue analysis using liquid chromatography tandem mass spectrometry for detection of 20 coccidiostats in poultry, livestock, and aquatic tissues Source: NIH / PMC URL:[[Link](#)]
- Analysis of Amprolium in Eggs Using Bond Elut Plexa SPE and LC/MS/MS Source: Labrulez URL:[[Link](#)]

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## Sources

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